Methyl 4-methoxyhept-6-enoate
Description
Methyl 4-methoxyhept-6-enoate is a methyl ester characterized by a heptenoate backbone substituted with a methoxy group at the 4-position and a double bond at the 6-position. The methoxy group enhances polarity and may influence solubility in polar solvents, while the ester functionality suggests utility in organic synthesis or industrial applications, such as fragrances or polymer precursors.
Properties
CAS No. |
918972-69-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 4-methoxyhept-6-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-8(11-2)6-7-9(10)12-3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
GXMONJWXGMZQOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(=O)OC)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxyhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxyhept-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxyhept-6-enoate depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The double bond and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Key structural analogs include:
- Ethyl 6-methyl-4-oxohept-6-enoate (CAS 137123-79-6): Features an ethyl ester, oxo group at position 4, and methyl substituent at position 6 .
- Sandaracopimaric acid methyl ester and Z-communic acid methyl ester : Diterpene-derived methyl esters with complex bicyclic frameworks .

- Methyl salicylate : A simpler aromatic ester used in VOC studies .

Table 1: Structural and Functional Group Differences
| Compound | Ester Group | Substituent (Position) | Backbone Structure |
|---|---|---|---|
| Methyl 4-methoxyhept-6-enoate | Methyl | Methoxy (C4) | Linear hept-6-enoate |
| Ethyl 6-methyl-4-oxohept-6-enoate | Ethyl | Oxo (C4), Methyl (C6) | Linear hept-6-enoate |
| Sandaracopimaric acid methyl ester | Methyl | Bicyclic diterpene | Polycyclic diterpenoid |
Physicochemical Properties
Data inferred from methyl ester analogs (Tables 3 in ):
Table 2: Inferred Physical Properties
*Estimates based on methyl ester analogs. The methoxy group may increase polarity compared to oxo or methyl substituents, enhancing water solubility relative to Ethyl 6-methyl-4-oxohept-6-enoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


